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Executive Summary

LAS190792, also known as AZD8999, is a novel inhaled long-acting dual-pharmacology
molecule that functions as both a muscarinic receptor antagonist (MABA) and a 32-
adrenoceptor agonist. Developed for the treatment of chronic respiratory diseases such as
Chronic Obstructive Pulmonary Disease (COPD), LAS190792 combines two clinically validated
bronchodilator mechanisms in a single molecule. This approach aims to provide enhanced
bronchodilation and symptom relief compared to monotherapies. This technical guide provides
a comprehensive overview of the discovery and development of LAS190792, detailing its
preclinical pharmacological profile, the methodologies of key experiments, and its progression
into clinical evaluation.

Introduction: The Rationale for a MABA

Chronic obstructive pulmonary disease (COPD) is characterized by persistent airflow limitation,
which is typically progressive and associated with an enhanced chronic inflammatory response
in the airways and the lungs to noxious particles or gases. Bronchodilators are the cornerstone
of symptomatic management for COPD. The two primary classes of bronchodilators are (32-
adrenoceptor agonists (LABAs) and muscarinic receptor antagonists (LAMAS). While both are
effective, they act via different signaling pathways to induce relaxation of the airway smooth
muscle.
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The development of a single molecule with dual MABA activity, such as LAS190792,
represents a rational approach to maximizing bronchodilation. By simultaneously inhibiting the
bronchoconstrictor effects of acetylcholine on muscarinic receptors and stimulating the
bronchodilatory 32-adrenergic receptors, MABAs are expected to provide superior efficacy and
potentially a more convenient treatment regimen for patients.[1]

Preclinical Discovery and Pharmacology

LAS190792 was identified through a drug discovery program aimed at developing a potent and
long-acting MABA with a favorable safety profile. The preclinical development of LAS190792
involved a series of in vitro and in vivo studies to characterize its pharmacological properties.

Mechanism of Action

LAS190792 exerts its therapeutic effect through two distinct mechanisms of action on airway
smooth muscle cells:

e Muscarinic Receptor Antagonism: LAS190792 is a potent antagonist of the M3 muscarinic
receptor, which is the primary muscarinic receptor subtype mediating bronchoconstriction in
the human airway. By blocking the binding of acetylcholine to M3 receptors, LAS190792
prevents the associated increase in intracellular calcium and subsequent smooth muscle
contraction.

e [2-Adrenoceptor Agonism: LAS190792 is also a potent agonist of the 32-adrenergic
receptor. Activation of 32-adrenoceptors on airway smooth muscle cells leads to the
stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate
(cAMP), and subsequent activation of protein kinase A. This cascade of events results in the
phosphorylation of various target proteins, leading to smooth muscle relaxation and
bronchodilation.

The dual activity of LAS190792 is intended to provide a synergistic effect on airway relaxation.
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Dual Signaling Pathways of LAS190792

In Vitro Pharmacology

The in vitro pharmacological profile of LAS190792 was assessed through a series of receptor
binding and functional assays.

Radioligand binding assays were conducted to determine the affinity of LAS190792 for various
muscarinic and adrenergic receptor subtypes. The results demonstrated that LAS190792 is a
potent antagonist at the human M3 receptor and a potent agonist at the human [32-
adrenoceptor.[2] The compound also exhibited selectivity for the 32-adrenoceptor over 31- and
[33-adrenoceptors.
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Receptor Subtype Assay Type Parameter LAS190792 Value
Human M3 Binding pIC50 8.8

Human (32 Binding - High Affinity

Human 1 Binding - Lower Affinity
Human 33 Binding - Lower Affinity

Table 1: In Vitro
Receptor Binding
Profile of LAS190792

The functional activity of LAS190792 was evaluated in isolated tissue preparations. In guinea
pig tracheal strips, LAS190792 demonstrated potent relaxant activity on spontaneous tone and
on contractions induced by electrical field stimulation.[2] The antimuscarinic activity of
LAS190792 was confirmed in the presence of the [3-blocker propranolol, while its f2-agonist
activity was assessed in tissues with spontaneous tone.[2]

Tissue LAS190792 Batefenterol
. Assay Type Parameter
Preparation Value Value

Isolated Guinea

Pig Trachea ) Similar to LABA
Relaxation pEC50 9.6
(spontaneous compounds
tone)
] Antimuscarinic
Electrically o
] Activity (in
Stimulated pIC50 8.3 7.9

presence of
Human Bronchus
propranolol)

Table 2: In Vitro
Functional
Activity of
LAS190792

In Vivo Pharmacology
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The in vivo efficacy and safety of LAS190792 were investigated in animal models. In a study
using dogs, nebulized LAS190792 was shown to inhibit acetylcholine-induced
bronchoconstriction.[2] The compound exhibited a sustained duration of action with a half-life of
13.3 hours and was associated with minimal cardiac effects, indicating a good safety margin.[2]

Clinical Development

Following promising preclinical results, LAS190792 advanced into clinical development to
evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase | Clinical Trial (NCT02059434)

A Phase |, randomized, placebo-controlled, two-part study was conducted to assess single
ascending doses of inhaled LAS190792.

o Part 1: This part of the study evaluated single ascending doses of LAS190792 in male
subjects with mild persistent asthma.

o Part 2: This part was a 5-way crossover, single-dose study in male and female subjects with
moderate to severe COPD. The study compared two doses of LAS190792 with placebo,
indacaterol, and tiotropium.

The primary objectives of the study were to assess the safety and tolerability of LAS190792
and to evaluate its bronchodilatory effect.

o Patient Population: Part 1 included male subjects aged 18-50 with mild asthma. Part 2
included male and female subjects aged 40 and older with moderate to severe COPD.

 Interventions: Inhaled LAS190792 at various dose levels, placebo, indacaterol, and
tiotropium.

e Primary Outcome Measures: Safety and tolerability were assessed by monitoring adverse
events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. The primary
pharmacodynamic endpoint was the change from baseline in forced expiratory volume in
one second (FEV1).
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e Secondary Outcome Measures: Pharmacokinetic parameters of LAS190792, including
Cmax, Tmax, and AUC.

Publicly available information on the detailed quantitative results of this Phase I trial is limited.
High-level summaries indicate that single inhaled doses of LAS190792 were well-tolerated in
subjects with mild asthma and moderate to severe COPD. The bronchodilatory effects of
LAS190792 were observed, and the study supported the continued development of the
compound.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are often proprietary. However, based
on the published literature, the following sections outline the general methodologies employed
in the preclinical evaluation of LAS190792.

Radioligand Binding Assays

o Objective: To determine the binding affinity of LAS190792 for muscarinic and adrenergic
receptor subtypes.

e General Protocol:

o Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO
cells transfected with human M3 or 32 receptors) are prepared by homogenization and
centrifugation.

o Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-NMS for muscarinic
receptors, [3H]-CGP12177 for 3-adrenergic receptors) is incubated with the cell
membranes in the presence of increasing concentrations of LAS190792.

o Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

o Detection: The amount of radioactivity trapped on the filters is quantified using a
scintillation counter.
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o Data Analysis: The concentration of LAS190792 that inhibits 50% of the specific binding of
the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-
Prusoff equation.

Isolated Guinea Pig Trachea Relaxation Assay

» Objective: To assess the functional relaxant activity of LAS190792 on airway smooth muscle.
e General Protocol:

o Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ
baths containing a physiological salt solution, maintained at 37°C and aerated with 95%
02/5% CO2.

o Contraction: A stable contractile tone is induced, either spontaneously or by electrical field
stimulation.

o Drug Addition: Cumulative concentrations of LAS190792 are added to the organ bath.
o Measurement: Changes in isometric tension are recorded using a force transducer.

o Data Analysis: The concentration of LAS190792 that produces 50% of the maximal
relaxation (EC50) is calculated.

In Vivo Dog Bronchoconstriction Model

o Objective: To evaluate the in vivo efficacy and duration of action of LAS190792 in a relevant
animal model.

¢ General Protocol:

o Animal Preparation: Anesthetized and ventilated dogs are used. Airway resistance is
continuously monitored.

o Drug Administration: LAS190792 is administered via nebulization.

o Bronchoconstriction Challenge: At various time points after drug administration,
bronchoconstriction is induced by an intravenous injection of acetylcholine.
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o Measurement: The increase in airway resistance is measured.

o Data Analysis: The inhibitory effect of LAS190792 on the acetylcholine-induced
bronchoconstriction is calculated as a percentage of the baseline response. The duration

of action is determined by assessing the effect over time.

Drug Development Workflow

The discovery and development of a novel therapeutic like LAS190792 typically follows a
structured pipeline, from initial concept to clinical evaluation.
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Conclusion

LAS190792 is a promising MABA that has demonstrated a potent dual mechanism of action in
preclinical studies, leading to its advancement into clinical trials. Its ability to combine
muscarinic antagonism and [32-adrenoceptor agonism in a single molecule offers the potential
for improved bronchodilation and patient convenience in the management of COPD and other
respiratory diseases. Further clinical investigation is necessary to fully elucidate its therapeutic
potential and establish its place in the treatment landscape for chronic respiratory conditions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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